Cas no 2229417-03-0 (2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid)

2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid
- 2229417-03-0
- EN300-1927728
-
- Inchi: 1S/C10H8BrNO4/c11-9-5(6-4-7(6)10(13)14)2-1-3-8(9)12(15)16/h1-3,6-7H,4H2,(H,13,14)
- InChI Key: KNQCOZVBMBXMBL-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1C1CC1C(=O)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 284.96367g/mol
- Monoisotopic Mass: 284.96367g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 83.1Ų
2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1927728-0.1g |
2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2229417-03-0 | 0.1g |
$892.0 | 2023-09-17 | ||
Enamine | EN300-1927728-10.0g |
2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2229417-03-0 | 10g |
$4360.0 | 2023-05-31 | ||
Enamine | EN300-1927728-1.0g |
2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2229417-03-0 | 1g |
$1014.0 | 2023-05-31 | ||
Enamine | EN300-1927728-0.05g |
2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2229417-03-0 | 0.05g |
$851.0 | 2023-09-17 | ||
Enamine | EN300-1927728-5.0g |
2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2229417-03-0 | 5g |
$2940.0 | 2023-05-31 | ||
Enamine | EN300-1927728-1g |
2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2229417-03-0 | 1g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1927728-10g |
2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2229417-03-0 | 10g |
$4360.0 | 2023-09-17 | ||
Enamine | EN300-1927728-5g |
2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2229417-03-0 | 5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1927728-0.5g |
2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2229417-03-0 | 0.5g |
$974.0 | 2023-09-17 | ||
Enamine | EN300-1927728-2.5g |
2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2229417-03-0 | 2.5g |
$1988.0 | 2023-09-17 |
2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid Related Literature
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
Additional information on 2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid
Introduction to 2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid (CAS No. 2229417-03-0)
2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid (CAS No. 2229417-03-0) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated and nitro-substituted phenyl group attached to a cyclopropane ring with a carboxylic acid moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various applications in drug discovery and development.
The synthesis of 2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid involves a series of well-defined chemical reactions, including bromination, nitration, and cyclopropanation. These steps are crucial for the formation of the desired product with high purity and yield. Recent advancements in synthetic methodologies have enabled researchers to optimize these reactions, thereby enhancing the efficiency and scalability of the synthesis process. For instance, the use of transition metal catalysts and microwave-assisted techniques has significantly reduced reaction times and improved product quality.
In terms of its chemical properties, 2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid exhibits strong acidity due to the presence of the carboxylic acid group. This property makes it suitable for use in various chemical reactions, such as esterification and amidation, which are fundamental in the synthesis of more complex molecules. Additionally, the bromine and nitro substituents on the phenyl ring contribute to its reactivity and stability, making it an attractive starting material for further derivatization.
The biological activity of 2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid has been extensively studied in recent years. Preliminary in vitro assays have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. Specifically, it has been found to inhibit the activity of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, studies have demonstrated that it can induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting cell proliferation.
To better understand the mechanism of action of 2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid, researchers have employed advanced techniques such as molecular docking and molecular dynamics simulations. These computational methods have provided valuable insights into how the compound interacts with its target proteins at the molecular level. For example, docking studies have revealed that the bromine and nitro groups play a crucial role in forming stable interactions with specific amino acid residues on the protein surface, thereby enhancing its binding affinity and selectivity.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid as a potential therapeutic agent. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations to explore its potential applications in treating various diseases, including chronic inflammation and cancer.
In addition to its therapeutic potential, 2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid has also been investigated for its use as a research tool in academic and industrial settings. Its unique structural features make it an ideal candidate for probing specific biological processes and developing new assays for drug screening. For instance, it has been used to study the role of specific enzymes in metabolic pathways and to identify novel targets for drug discovery.
The future prospects for 2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid are promising. Ongoing research efforts aim to optimize its chemical structure to enhance its pharmacological properties further. This includes modifying functional groups to improve solubility, bioavailability, and metabolic stability. Additionally, efforts are being made to develop prodrugs that can be activated under specific physiological conditions, thereby increasing their therapeutic efficacy while minimizing side effects.
In conclusion, 2-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid (CAS No. 2229417-03-0) represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and biological activity make it a valuable compound for both research and therapeutic applications. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, it is expected that this compound will play an increasingly important role in drug discovery and development.
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